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molecular formula C3H4BF3O2 B1304068 (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid CAS No. 357274-85-2

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

Cat. No. B1304068
M. Wt: 139.87 g/mol
InChI Key: POVDLRLOSUDCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902232B2

Procedure details

To magnesium turnings (5.83 g, 0.24 mol) in tetrahydrofuran (400 ml) was added dropwise trimethyl borate (68.13 ml, 0.6 mol). The reaction mixture was cooled to 0° C. and 2-bromo-3,3,3-trifluoropropene (20.75 ml, 0.2 mol) was added dropwise. The reaction mixture was then allowed to warm to room temperature and stirred under nitrogen overnight. The reaction mixture was again cooled to 0° C. and hydrochloric acid (5M, 200 ml) was added dropwise, ensuring that the temperature of the solution remained below 10° C. The reaction mixture was then stirred under nitrogen for 48 h. To the reaction mixture was added diethyl ether (100 ml) and water (200 ml) to give two phases. The aqueous layer was separated and extracted with diethyl ether (100 ml). The combined organic phases were washed with water (100 ml), dried (MgSO4) and concentrated in vacua. To the residue was added cyclohexane (50 ml), resulting in precipitate formation. The precipitate was isolated by decanting the solution, washed with cyclohexane, and dried in vacuo to give Preparation 59 (2.62 g, 0.02 mol) as a white solid.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
68.13 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.75 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
59
Quantity
2.62 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[B:2]([O:7]C)(OC)[O:3]C.Br[C:10]([C:12]([F:15])([F:14])[F:13])=[CH2:11].Cl>O1CCCC1.O.C(OCC)C>[F:13][C:12]([F:15])([F:14])[C:10]([B:2]([OH:7])[OH:3])=[CH2:11]

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
[Mg]
Name
Quantity
68.13 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.75 mL
Type
reactant
Smiles
BrC(=C)C(F)(F)F
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
59
Quantity
2.62 g
Type
reactant
Smiles
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
remained below 10° C
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred under nitrogen for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
to give two phases
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacua
ADDITION
Type
ADDITION
Details
To the residue was added cyclohexane (50 ml)
CUSTOM
Type
CUSTOM
Details
resulting in precipitate formation
CUSTOM
Type
CUSTOM
Details
The precipitate was isolated
CUSTOM
Type
CUSTOM
Details
by decanting the solution
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(C(=C)B(O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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